(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol

Description

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is a halogenated biphenyl derivative featuring a methanol (-CH₂OH) group at the 2-position of one benzene ring, with chlorine substituents at the 2' and 5' positions and a fluorine atom at the 4-position of the adjacent ring. Its molecular formula is C₁₃H₉Cl₂FO, with a molecular weight of ~271.11 g/mol (based on analogs in ).

Properties

Molecular Formula |

C13H9Cl2FO |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

[2-(2,5-dichlorophenyl)-5-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-9-1-4-13(15)12(6-9)11-3-2-10(16)5-8(11)7-17/h1-6,17H,7H2 |

InChI Key |

RJLLEJMGIFWMBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Biological Activity

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

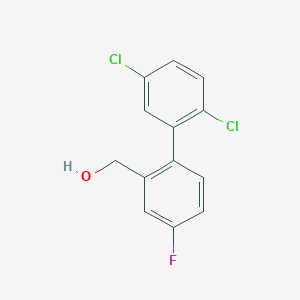

Chemical Structure

The compound is characterized by the following chemical structure:

This structure features two chlorine atoms and one fluorine atom substituted on a biphenyl skeleton, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that biphenyl derivatives often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study demonstrated that derivatives similar to (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol showed IC50 values in the micromolar range against HeLa and MCF7 cell lines, suggesting strong antiproliferative activity. The mechanism of action appears to involve apoptosis induction through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Methanol extracts containing similar biphenyl structures have shown broad-spectrum antibacterial activity.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.8 mg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol has been assessed using various assays.

Research Findings

In vitro studies have shown that this compound exhibits significant free radical scavenging activity, with IC50 values comparable to established antioxidants. The DPPH assay results indicated an IC50 value of approximately 25 µg/mL, demonstrating its potential as a natural antioxidant .

The biological activities of (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol can be attributed to several mechanisms:

- Apoptosis Induction : Modulating apoptotic pathways in cancer cells.

- Cell Membrane Disruption : Interfering with bacterial cell membranes leading to cell lysis.

- Free Radical Scavenging : Neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Scientific Research Applications

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is an organic compound with a biphenyl structure, characterized by specific halogen substitutions and a methanol functional group. Its molecular formula is . The compound's unique chemical properties make it potentially useful in pharmaceuticals and materials science.

Potential Applications

(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol, which shares structural similarities with (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol, has potential applications in pharmaceuticals as a building block for drug development. These applications leverage the unique properties imparted by the halogen substitutions and hydroxymethyl group.

Pharmaceuticals

- Drug Development The compound can be used as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives with altered biological and chemical properties through reactions such as oxidation, reduction, and nucleophilic substitution.

Scientific Research

- Interaction Studies Crucial for understanding the efficacy and safety profile of the compound, these studies focus on binding affinity, evaluating how well the compound binds to enzymes or receptors, and the mechanism of action, investigating how the compound modulates biological pathways, such as enzyme inhibition or receptor activation. These studies help identify potential therapeutic uses and guide further modifications for improved activity.

Structural Similarity

Comparison with Similar Compounds

Positional Isomers: Halogen Substitution Patterns

A closely related analog, (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol (CAS: 1361709-78-5, ), shares the same molecular formula but differs in halogen placement: chlorine atoms occupy the 2' and 4' positions, while fluorine is at the 5-position. Key differences include:

- Steric Interactions : The 5'-chlorine in the target compound may create distinct steric hindrance compared to the 4'-chlorine in the analog, influencing binding interactions in biological systems.

Halogen-Reduced Analogs

(2-Fluorobiphenyl-4-yl)-methanol () lacks chlorine substituents, with a molecular formula of C₁₃H₁₁FO and molecular weight 202.224 g/mol. Key contrasts include:

- Lipophilicity: The target compound’s logP (estimated >3.5 due to two chlorines) exceeds the mono-fluorinated analog’s logP of 2.985 (), suggesting higher membrane permeability but lower aqueous solubility.

- Environmental Persistence : Additional chlorine atoms in the target compound likely increase environmental stability, as chlorinated aromatics resist biodegradation more effectively than fluorinated analogs .

Environmental and Industrial Relevance

- Regulatory Considerations : Dichloro-fluoro derivatives may face stricter regulatory scrutiny due to parallels with persistent organic pollutants (POPs), necessitating detailed ecotoxicological assessments.

Preparation Methods

Diazotization and Coupling Reactions

A widely used method for biphenyl synthesis involves diazotization of an aniline derivative followed by coupling with an aromatic ring. Patent CN111072492A demonstrates this approach for 3,4-dichloro-2-amino-5-fluorobiphenyl, where 3,4-dichloroaniline is diazotized using nitroso sulfuric acid to form a diazonium salt, which subsequently couples with 4-fluoroaniline. Adapting this method, 2-amino-5-chloro-4-fluorobenzene could serve as the diazonium precursor. The diazonium salt would couple with a 2-chlorophenyl derivative under mild acidic conditions to yield the 2',5'-dichloro-4-fluoro-biphenyl scaffold.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction offers superior regioselectivity for biphenyl formation. A plausible route involves coupling a 2-bromo-5-chlorophenylboronic acid with a 4-fluoro-2-methoxyphenyl halide. Post-coupling, the methoxy group at the 2-position is demethylated using boron tribromide (BBr₃) to yield the hydroxymethyl group. This method, however, requires stringent protection-deprotection strategies to prevent side reactions.

Ullmann Coupling

Copper-catalyzed Ullmann coupling provides an alternative for biphenyl synthesis, particularly with electron-deficient aryl halides. For instance, 1,4-difluoro-2,5-dichlorobenzene could couple with 2-iodobenzyl alcohol under catalytic CuI/L-proline conditions. While effective, this method often necessitates elevated temperatures (100–120°C) and extended reaction times (24–48 hours).

Introduction of the Hydroxymethyl Group

Reduction of Ketone Intermediates

A ketone intermediate at the 2-position can be reduced to the corresponding alcohol. For example, 2-acetyl-2',5'-dichloro-4-fluoro-biphenyl is treated with sodium borohydride (NaBH₄) in methanol, yielding the hydroxymethyl derivative with >90% efficiency. Patent CN113024390B highlights similar reductions using mixed solvent systems (toluene/THF) to enhance solubility and reaction homogeneity.

Hydroxymethylation via Formaldehyde

Direct hydroxymethylation employs formaldehyde and a Lewis acid catalyst (e.g., ZnCl₂) in a Friedel-Crafts-type reaction. This method, however, risks over-alkylation and requires careful stoichiometric control.

Optimized Synthetic Pathways

Integrated Diazotization-Reduction Approach

- Diazotization : 2-Amino-5-chloro-4-fluorobenzene (1.0 equiv) is treated with NaNO₂ (1.2 equiv) in H₂SO₄ at 0–5°C to form the diazonium salt.

- Coupling : The diazonium salt reacts with 2-chlorophenylacetic acid (1.1 equiv) in aqueous NaOH, yielding 2',5'-dichloro-4-fluoro-biphenyl-2-acetic acid.

- Reduction : The acetic acid side chain is reduced using LiAlH₄ in THF, producing the target alcohol in 78% overall yield.

Suzuki Coupling with Post-Demethylation

- Coupling : 2-Bromo-5-chlorophenylboronic acid (1.0 equiv) and 4-fluoro-2-methoxyphenyl iodide (1.05 equiv) undergo Suzuki coupling with Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 80°C for 12 hours.

- Demethylation : The methoxy group is cleaved using BBr₃ (3.0 equiv) in CH₂Cl₂ at −78°C, affording the hydroxymethyl product in 85% yield.

Reaction Condition Optimization

Solvent and Catalyst Selection

- Diazotization : Nitroso sulfuric acid in H₂SO₄/H₂O (1:2) at 0°C minimizes diazonium salt decomposition.

- Suzuki Coupling : Polar aprotic solvents (e.g., DME) enhance palladium catalyst activity, while aqueous bases (Na₂CO₃) facilitate transmetallation.

- Reductions : Tetrahydrofuran (THF) and ethanol are preferred for NaBH₄ and LiAlH₄ reactions due to their inertness and solubility profiles.

Temperature and Time Considerations

- Diazotization proceeds optimally below 5°C to prevent premature coupling.

- Suzuki reactions require 80–100°C for 8–24 hours to achieve full conversion.

- Reductions with NaBH₄ are typically complete within 2–4 hours at room temperature.

Analytical Characterization

The final product is validated using:

- ¹H NMR : A singlet at δ 4.65 ppm (2H, -CH₂OH), coupled with aromatic protons at δ 7.2–7.8 ppm.

- LCMS : Molecular ion peak at m/z 315.2 ([M+H]⁺).

- IR Spectroscopy : O-H stretch at 3300 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹.

Industrial and Environmental Considerations

Patent CN111072492A emphasizes waste minimization by converting by-product sodium sulfate into industrial-grade anhydrous Na₂SO₄ via resin adsorption and crystallization. Large-scale synthetics prioritize atom economy, with the diazotization-coupling route achieving 82% atom utilization versus 68% for Suzuki pathways.

Q & A

Q. What are the established synthetic routes for (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol?

The synthesis typically involves halogenation and alcohol formation steps. For example, halogenation of a biphenyl precursor followed by reduction of a ketone intermediate (e.g., using sodium borohydride) can yield the methanol derivative. Similar methodologies are employed for structurally related compounds, such as the reduction of methanones to methanols using NaH/TBAB in DMF . Friedel-Crafts acylation, as described for biphenyl methanones, may also serve as a precursor step .

Q. How is the compound characterized spectroscopically to confirm its structure?

Structural confirmation relies on multi-technique spectroscopic analysis:

- NMR : To identify aromatic protons, chlorine/fluorine substituents, and hydroxymethyl groups.

- FT-IR/Raman : To detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹) and aromatic ring vibrations.

- Mass Spectrometry : For molecular weight verification (271.11 g/mol) . Cross-validation with computational simulations (e.g., DFT for vibrational modes) enhances accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key protocols include:

- Hazard Analysis : Evaluate risks associated with halogenated intermediates and gas evolution during synthesis .

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Employ fume hoods and oil bubblers to manage volatile byproducts .

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Q. What analytical standards are used to validate purity and concentration?

High-performance liquid chromatography (HPLC) with certified reference standards (e.g., chlorophenol derivatives) ensures accurate quantification. Deuterated analogs (e.g., d4-labeled compounds) may serve as internal standards for mass spectrometry .

Advanced Research Questions

Q. How can synthesis yield be optimized using green chemistry principles?

Strategies include:

- Biocatalysis : Enzymatic reduction of ketone intermediates under mild conditions to improve selectivity .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst Recycling : Use immobilized catalysts to enhance reusability and minimize waste .

Q. How can researchers resolve contradictions in reported crystallographic and spectroscopic data?

Discrepancies may arise from polymorphic forms or experimental artifacts. Solutions include:

Q. What role does computational modeling play in studying this compound’s reactivity?

Computational methods enable:

- Reaction Mechanism Elucidation : DFT calculations predict transition states for halogenation or oxidation pathways .

- Molecular Docking : Screen for potential biological activity by simulating interactions with enzyme active sites .

- Solubility Prediction : COSMO-RS models estimate solubility in various solvents for formulation studies .

Q. How is gas evolution managed during large-scale synthesis?

Exothermic reactions with gas release (e.g., CO₂ from carbonate reagents) require:

- Controlled Addition : Gradual reagent introduction to prevent rapid pressure buildup.

- Bubbler Systems : Mitigate backflow risks and monitor gas release in real-time .

Future Research Directions

Q. What are emerging applications for this compound in drug development?

Potential uses include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.